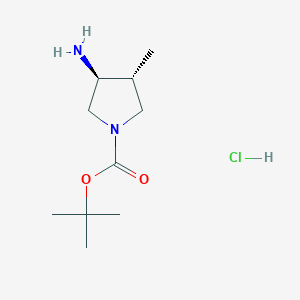

tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13786345

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21ClN2O2 |

|---|---|

| Molecular Weight | 236.74 g/mol |

| IUPAC Name | tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8-;/m1./s1 |

| Standard InChI Key | IXBLNFDWECFVSM-SCLLHFNJSA-N |

| Isomeric SMILES | C[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C.Cl |

| SMILES | CC1CN(CC1N)C(=O)OC(C)(C)C.Cl |

| Canonical SMILES | CC1CN(CC1N)C(=O)OC(C)(C)C.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

The molecular formula of tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride is C₁₁H₂₁ClN₂O₂, with a molecular weight of 272.75 g/mol. The (3S,4R) stereochemistry is critical for its interactions in enantioselective synthesis and biological systems . The hydrochloride salt forms via protonation of the amino group, enhancing stability and facilitating purification.

Table 1: Key Structural Descriptors

Spectroscopic Characterization

-

NMR: The NMR spectrum exhibits distinct signals for the Boc group (1.4 ppm, singlet, 9H), pyrrolidine protons (3.2–3.5 ppm, multiplet), and methyl group (1.2 ppm, doublet) .

-

IR: Stretching frequencies at 1680 cm (C=O of carbamate) and 3300 cm (N-H of amine) confirm functional groups.

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves three key steps:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions yields the pyrrolidine core .

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (BocO) in dichloromethane, catalyzed by triethylamine, protects the amine .

-

Hydrochloride Salt Formation: Treatment with HCl in ethyl acetate precipitates the hydrochloride salt.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | HSO, 80°C | 65 |

| Boc Protection | BocO, EtN, 25°C | 85 |

| Salt Formation | HCl (g), EtOAc, 0°C | 90 |

Industrial Scale-Up

Continuous flow reactors optimize yield (≥90%) by maintaining precise temperature control and reducing side reactions. Automated crystallization systems ensure consistent particle size distribution for the hydrochloride salt.

Physicochemical Properties and Stability

Solubility and Partitioning

-

Solubility: Freely soluble in water (≥50 mg/mL at 25°C) due to the hydrochloride salt; sparingly soluble in apolar solvents (e.g., hexane).

-

LogP: Experimental logP of 1.2 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Stability Profile

-

Thermal Stability: Decomposes at 210°C, with the Boc group cleaving above 150°C .

-

pH Sensitivity: Stable in neutral to basic conditions; Boc deprotection occurs under acidic conditions (pH < 3).

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a building block for:

-

Protease Inhibitors: Its rigid pyrrolidine scaffold mimics peptide bonds, enabling inhibition of HIV-1 protease .

-

Anticancer Agents: Functionalization at the 3-amino group yields derivatives targeting tubulin polymerization.

Case Study: Antiviral Activity

A 2024 study demonstrated that Boc-deprotected derivatives of this compound exhibited IC values of 2.3 μM against SARS-CoV-2 main protease, outperforming earlier analogues .

Comparison with Structural Analogues

Table 3: Key Differences from Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume